

synthesis of pinacolone from pinacol diol

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Compound of Interest		
Compound Name:	Pinacolone	
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An In-depth Technical Guide to the Synthesis of Pinacolone from Pinacol Diol

Introduction

The pinacol-**pinacolone** rearrangement is a cornerstone reaction in organic chemistry for the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde.[1][2][3] First described by Wilhelm Rudolph Fittig in 1860, this reaction is a classic example of a carbocation rearrangement, specifically a 1,2-rearrangement.[1][3][4] The reaction derives its name from the archetypal conversion of pinacol (2,3-dimethyl-2,3-butanediol) into **pinacolone** (3,3-dimethyl-2-butanone).[1][5]

Pinacolone is a valuable chemical intermediate and solvent.[6][7] It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals (such as fungicides, herbicides, and pesticides), and fragrances.[3][7][8] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data for professionals in research and chemical development.

Reaction Mechanism: The Pinacol Rearrangement

The mechanism of the pinacol-**pinacolone** rearrangement proceeds through a four-step sequence involving a carbocation intermediate. The driving force for the rearrangement is the formation of a stable oxonium ion, which is more stable than the initial tertiary carbocation due to the complete octet on all atoms.[1]

The four primary steps are:



- Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (water).[3][5]
- Dehydration: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.[3][5]
- 1,2-Alkyl Shift: An alkyl group (in this case, a methyl group) from the adjacent carbon migrates to the electron-deficient carbocation center. This is the key rearrangement step.[1]
 [5]
- Deprotonation: The oxygen atom's lone pair forms a pi bond with the adjacent carbocation, creating a resonance-stabilized oxonium ion. A water molecule then deprotonates this intermediate to yield the final ketone product, **pinacolone**, and regenerates the acid catalyst.
 [5][9]



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Caption: The four-step mechanism of the pinacol rearrangement.

Experimental Protocols

The following protocol is a standard laboratory procedure for the synthesis of **pinacolone**, adapted from established methods.[10]

Materials and Equipment

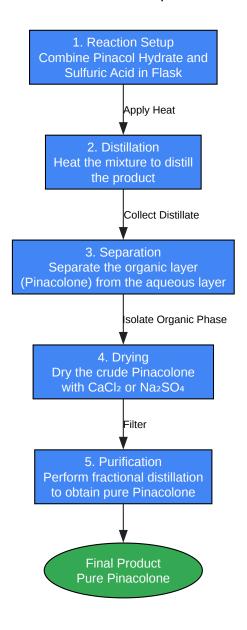
- Reactants: Pinacol hydrate (C₆H₁₄O₂·6H₂O), concentrated sulfuric acid (H₂SO₄, 98%) or 6N H₂SO₄.
- Drying Agent: Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).
- Glassware: 2-L round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel.



- Heating: Heating mantle or water bath.[11]
- Safety: Lab coat, safety goggles, gloves. The reaction should be performed in a wellventilated fume hood.

Synthesis Procedure

The overall workflow involves reaction, distillation, separation, and purification.



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Caption: General experimental workflow for **pinacolone** synthesis.



Step-by-Step Method

- Reaction: In a 2-L round-bottomed flask, place 750 g of 6 N sulfuric acid.[10] Add 250 g of pinacol hydrate to the acid.[10]
- Distillation: Assemble a distillation apparatus connected to the flask. Heat the mixture and distill until the volume of the upper organic layer in the distillate no longer increases. This typically takes 15-20 minutes.[10]
- Separation: Transfer the distillate to a separatory funnel. Separate the upper pinacolone layer from the lower aqueous layer.
- Recycling (Optional but Recommended for Scale-up): Return the aqueous layer to the
 reaction flask. Add 60 cc of concentrated sulfuric acid and another 250 g portion of pinacol
 hydrate. Repeat the distillation. This process can be repeated to process larger quantities of
 the starting material.[10]
- Drying: Combine all collected organic fractions and dry them over anhydrous calcium chloride or sodium sulfate.[10]
- Purification: Filter the dried liquid to remove the drying agent. Purify the crude pinacolone by fractional distillation. Collect the fraction boiling between 103–107 °C.[10] The expected yield for this procedure is between 65–72%.[10]

Quantitative Data Physical Properties of Reactant and Product

This table summarizes the key physical properties of pinacol and pinacolone.



Property	Pinacol (C ₆ H ₁₄ O ₂)	Pinacolone (C ₆ H ₁₂ O)
Molar Mass	118.17 g/mol [12][13]	100.16 g/mol [12][13]
State	White Solid[3]	Colorless Liquid[3]
Melting Point	40-43 °C[12][13]	-52.5 °C[12][13]
Boiling Point	171-172 °C[12][13]	106 °C[12][13]
Density	0.967 g/mL[12][13]	0.801 g/mL[12][13]
Water Solubility	Soluble in hot water[12]	2.44 g/100 mL[12]

Reaction Conditions and Reported Yields

The yield of **pinacolone** is dependent on the reaction conditions, including the acid catalyst used and the procedure.

Acid Catalyst	Reaction Conditions	Reported Yield (%)	Reference
6 N Sulfuric Acid	Distillation of pinacol hydrate with acid	65–72%	[10]
Sulfuric Acid	Treatment of pinacol with H ₂ SO ₄	~70%	[14]
50% Phosphoric Acid	Boil for 3-4 hours	60–65%	[10]
Hydrated Oxalic Acid	Boil for 3-4 hours	60–65%	[10]
Sulfuric Acid	Lab experiment with 3g pinacol	54.68%	[12]
Sulfuric Acid	Lab experiment with 1.5g pinacol	36.35%	[15]

Spectroscopic Data for Pinacolone

Characterization of the final product is typically performed using spectroscopic methods.



Spectroscopy	Key Features for Pinacolone (C ₆ H ₁₂ O)
IR Spectroscopy	Strong C=O (ketone) stretch around 1705-1715 cm ⁻¹ . Absence of the broad O-H stretch (from pinacol) around 3200-3600 cm ⁻¹ .[12]
¹ H NMR	Two signals: a singlet for the nine protons of the three equivalent methyl groups (tert-butyl group, ~1.2 ppm) and a singlet for the three protons of the acetyl methyl group (~2.1 ppm).
¹³ C NMR	Four signals: C=O carbon (~212 ppm), quaternary carbon (~45 ppm), tert-butyl methyl carbons (~27 ppm), and acetyl methyl carbon (~24 ppm).[16]
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z = 100.[17][18] A prominent base peak at m/z = 57, corresponding to the stable tert-butyl cation $[(CH_3)_3C]^+.[18]$

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